2-bromo-5,6-dimethyl-1H-benzo[d]imidazole

Analytical Chemistry Organic Synthesis Quality Control

This 5,6-dimethylbenzimidazole core is a key Vitamin B12 pharmacophore critical for cytotoxic activity. The 2-bromo handle is essential for site-selective cross-coupling (Suzuki, Buchwald-Hartwig), enabling synthesis of N-substituted derivatives for anticancer screening. Using non-brominated analogs would eliminate desired reactivity. Ideal for medicinal chemistry and NHC ligand development.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1189164-12-2
Cat. No. B1396028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5,6-dimethyl-1H-benzo[d]imidazole
CAS1189164-12-2
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)Br
InChIInChI=1S/C9H9BrN2/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12)
InChIKeyOSFZZXAKWLOBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole: A Halogenated Heterocyclic Building Block for Medicinal Chemistry and Advanced Synthesis


2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole (CAS 1189164-12-2) is a brominated heterocyclic aromatic compound from the benzimidazole family [1]. It serves as a key synthetic intermediate due to the presence of a reactive bromine atom at the 2-position, which is critical for subsequent cross-coupling reactions , and the 5,6-dimethyl substitution pattern, which mimics the core structure found in Vitamin B12 [2]. The compound is characterized by a molecular formula of C9H9BrN2 and a molecular weight of 225.09 g/mol .

Why Generic Substitution of 2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole is Not Advisable


The substitution of 2-bromo-5,6-dimethyl-1H-benzo[d]imidazole with a generic 'benzimidazole' is impossible due to its specific substitution pattern. The 5,6-dimethyl core is a known pharmacophore critical for bioactivity, as it is a component of Vitamin B12 [1], and structure-activity relationship (SAR) studies confirm that this dimethyl substitution pattern is essential for promoting cytotoxic activity [2]. Furthermore, the 2-bromo substituent is not inert; it is the primary functional handle enabling site-selective cross-coupling reactions , making this molecule a specific building block rather than a generic scaffold. Using a non-brominated or differently substituted analog would fundamentally alter or eliminate the desired reactivity and biological interactions.

Quantitative Evidence for 2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole: Comparator-Based Differentiation


NMR and Mass Spectrometry Characterization Data for Identity Confirmation

The identity of 2-bromo-5,6-dimethyl-1H-benzo[d]imidazole is confirmed by 1H NMR and mass spectrometry, providing a unique analytical fingerprint for quality control that distinguishes it from related analogs . While comparative spectral data for close analogs are not available in a single head-to-head study, the provided data allows for unambiguous identification against its parent molecule, 5,6-dimethylbenzimidazole, which lacks the diagnostic Br isotope pattern and has different chemical shifts.

Analytical Chemistry Organic Synthesis Quality Control

Synthetic Yield: A Benchmark for Establishing In-House Synthesis Feasibility

The synthesis of 2-bromo-5,6-dimethyl-1H-benzo[d]imidazole from its 2-mercapto precursor is reported to proceed with a 32% yield . This provides a quantifiable, albeit modest, benchmark for researchers. While yields for synthesizing other 2-halogenated analogs under identical conditions are not reported, this data point is crucial for establishing a baseline expectation for in-house synthesis efforts and evaluating the efficiency of alternative routes [1].

Process Chemistry Organic Synthesis Bromination

Structure-Activity Relationship (SAR) Data: The 5,6-Dimethyl Core as a Potency Determinant

SAR studies on 5,6-dimethyl-benzimidazole derivatives indicate that the 5,6-dimethyl substitution pattern is critical for cytotoxic activity. Compound 61, a derivative containing a 2-bromobenzyl group at the N3 position, exhibited IC50 values ranging from 0.51 to 2.48 µM against several cancer cell lines (HL-60, SMMC-7721, MCF-7, SW480) [1]. This provides strong class-level evidence that the 5,6-dimethyl core, which is present in the target compound, is essential for high potency.

Medicinal Chemistry Anticancer Research SAR

Commercial Availability and Purity Specifications: A Baseline for Sourcing Decisions

2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole is commercially available from multiple reputable vendors with a standard purity specification of 95% . The recommended storage condition is at 2-8°C . This contrasts with the parent molecule, 5,6-dimethylbenzimidazole, which can be stored at room temperature , indicating the impact of the 2-bromo substituent on compound stability and handling requirements.

Procurement Quality Control Chemical Sourcing

Validated Application Scenarios for 2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole


Medicinal Chemistry: Synthesis of Potent Anticancer Leads

Use as a key starting material to synthesize N-substituted benzimidazole derivatives for anticancer screening. SAR evidence confirms that compounds built on the 5,6-dimethylbenzimidazole core can achieve potent cytotoxicity (IC50 values as low as 0.51 µM) [1]. The 2-bromo handle allows for the introduction of diverse substituents at this position to optimize potency and drug-like properties.

Organic Synthesis: Versatile Building Block for Cross-Coupling Reactions

Employ as an electrophilic partner in palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex molecular architectures . The 2-bromo position is specifically reactive for these transformations, enabling the synthesis of drug-like molecules and novel materials [2].

Chemical Biology: Precursor for NF-κB Pathway Probe Development

Utilize as an intermediate to create novel chemical probes that selectively inhibit antigen receptor-mediated NF-κB activation . This application is supported by research showing that 2-aminobenzimidazole derivatives, which can be synthesized from this 2-bromo precursor, are effective tools for dissecting cellular signaling mechanisms driven by B and T cell receptors.

Catalysis Research: Precursor for N-Heterocyclic Carbene (NHC) Ligand Synthesis

Synthesize N-heterocyclic carbene (NHC) ligands and their metal complexes . 5,6-Dimethylbenzimidazole-derived NHCs are known to form active catalysts for reactions like aldehyde-amine-alkyne coupling and cross-couplings. The target compound can serve as a precursor to such valuable catalysts.

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